1-(3-Amino-4-(bromomethyl)phenyl)-1-bromopropan-2-one
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Overview
Description
1-(3-Amino-4-(bromomethyl)phenyl)-1-bromopropan-2-one is an organic compound characterized by the presence of both amino and bromomethyl functional groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-4-(bromomethyl)phenyl)-1-bromopropan-2-one typically involves multi-step organic reactions. One common route includes the bromination of 1-(3-Amino-4-methylphenyl)-1-propan-2-one using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-Amino-4-(bromomethyl)phenyl)-1-bromopropan-2-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Major Products
Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of nitro or nitroso compounds.
Reduction: Formation of alcohols.
Scientific Research Applications
1-(3-Amino-4-(bromomethyl)phenyl)-1-bromopropan-2-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with antimicrobial or anticancer properties.
Material Science: Utilized in the preparation of polymers and advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of 1-(3-Amino-4-(bromomethyl)phenyl)-1-bromopropan-2-one involves its interaction with various molecular targets:
Nucleophilic Attack: The bromomethyl group is susceptible to nucleophilic attack, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.
Oxidation and Reduction: The amino and carbonyl groups can undergo redox reactions, altering the compound’s electronic structure and reactivity.
Comparison with Similar Compounds
Similar Compounds
1-(3-Amino-4-methylphenyl)-1-propan-2-one: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
1-(3-Nitro-4-(bromomethyl)phenyl)-1-bromopropan-2-one: Contains a nitro group instead of an amino group, leading to different reactivity and applications.
Uniqueness
1-(3-Amino-4-(bromomethyl)phenyl)-1-bromopropan-2-one is unique due to the presence of both amino and bromomethyl groups, which provide a versatile platform for various chemical transformations and applications in different fields.
Properties
Molecular Formula |
C10H11Br2NO |
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Molecular Weight |
321.01 g/mol |
IUPAC Name |
1-[3-amino-4-(bromomethyl)phenyl]-1-bromopropan-2-one |
InChI |
InChI=1S/C10H11Br2NO/c1-6(14)10(12)7-2-3-8(5-11)9(13)4-7/h2-4,10H,5,13H2,1H3 |
InChI Key |
ZEJDCAOZHHSEED-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=C(C=C1)CBr)N)Br |
Origin of Product |
United States |
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